2-Hydrazinyl-4-methylthiazole hydrochloride

Anticancer Thiazole Derivatives Colorectal Cancer

Critical building block for medicinal chemistry programs requiring hydrazone bond formation. Enables synthesis of anticancer derivatives (IC50 2.31 μM against HepG2, 17.7-fold improvement over cisplatin) and dual 15-LOX/CA II inhibitors with nanomolar potency. The essential 2-hydrazinyl group is functionally irreplaceable; other thiazole analogs cannot form the required hydrazone linkages. Ideal for SAR studies targeting MDA-MB-231 and HeLa cell lines.

Molecular Formula C4H8ClN3S
Molecular Weight 165.65 g/mol
CAS No. 14397-08-1
Cat. No. B1316385
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Hydrazinyl-4-methylthiazole hydrochloride
CAS14397-08-1
Molecular FormulaC4H8ClN3S
Molecular Weight165.65 g/mol
Structural Identifiers
SMILESCC1=CSC(=N1)NN.Cl
InChIInChI=1S/C4H7N3S.ClH/c1-3-2-8-4(6-3)7-5;/h2H,5H2,1H3,(H,6,7);1H
InChIKeyPJVVBMWIMGMGGP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Hydrazinyl-4-methylthiazole Hydrochloride (CAS 14397-08-1): A Versatile Hydrazinyl-Thiazole Building Block for Anticancer and Antioxidant Derivative Synthesis


2-Hydrazinyl-4-methylthiazole hydrochloride (CAS 14397-08-1) is a heterocyclic compound with the molecular formula C4H8ClN3S, serving as a critical building block in medicinal chemistry due to its hydrazine functional group . This compound has garnered attention primarily as a precursor for synthesizing diverse thiazole-based derivatives with demonstrated anticancer, antioxidant, and enzyme inhibitory activities [1]. Its structural features enable facile derivatization into hydrazones and other pharmacologically relevant scaffolds, making it a valuable starting material for drug discovery programs targeting cancer, inflammation, and oxidative stress-related conditions [2].

Why 2-Hydrazinyl-4-methylthiazole Hydrochloride Cannot Be Substituted with Generic Thiazole Analogs: Structural and Synthetic Differentiation


Generic substitution with unsubstituted thiazole or other thiazole derivatives lacking the 2-hydrazinyl moiety fails because this functional group is essential for the formation of hydrazone linkages, which are critical for the biological activity of downstream derivatives [1]. The hydrazine group at the 2-position enables facile condensation with aldehydes and ketones to generate hydrazone-containing compounds, a transformation not possible with simple 4-methylthiazole or other thiazole analogs [2]. This synthetic versatility directly translates to the ability to generate compound libraries with demonstrated anticancer activity against multiple cell lines, including HCT-116, HT-29, and HepG2, with IC50 values in the low micromolar range [1]. Substituting with a non-hydrazinyl thiazole would preclude access to these biologically active derivatives, rendering the compound functionally irreplaceable for medicinal chemistry applications requiring hydrazone formation [3].

Quantitative Differentiation Evidence for 2-Hydrazinyl-4-methylthiazole Hydrochloride Versus Alternative Thiazole Building Blocks


Derivative Anticancer Potency: 2-Hydrazinyl-4-methylthiazole-Derived Hydrazones Exhibit Superior Cytotoxicity Compared to Reference Drugs in Colorectal Cancer Models

Derivatives synthesized from 2-(2-benzylidene hydrazinyl)-4-methylthiazole, a compound directly accessible from 2-hydrazinyl-4-methylthiazole hydrochloride, demonstrated superior cytotoxicity against colorectal cancer cell lines compared to the reference drug cisplatin. Compound 8c showed an IC50 of 3.16 ± 0.90 μM against HCT-116 cells, outperforming cisplatin (IC50 = 5.18 ± 0.94 μM) and approaching the potency of harmine (IC50 = 2.40 ± 0.12 μM) [1]. Against the more resistant HT-29 cell line, compounds 8c, 4d, and 4c exhibited IC50 values of 3.47 ± 0.79, 4.13 ± 0.51, and 7.24 ± 0.62 μM, respectively, all superior to cisplatin (IC50 = 11.68 ± 1.54 μM) [1].

Anticancer Thiazole Derivatives Colorectal Cancer

Derivative Anticancer Potency: 2-Hydrazinyl-4-methylthiazole-Derived Hydrazones Exhibit Superior Cytotoxicity Compared to Reference Drugs in Hepatocellular Carcinoma Models

Derivatives synthesized from 2-(2-benzylidene hydrazinyl)-4-methylthiazole, a compound directly accessible from 2-hydrazinyl-4-methylthiazole hydrochloride, demonstrated substantially superior cytotoxicity against hepatocellular carcinoma (HepG2) cells compared to cisplatin. Compound 4d showed an IC50 of 2.31 ± 0.43 μM, which is approximately 17.7-fold more potent than cisplatin (IC50 = 41 ± 0.63 μM) [1]. Compound 4c exhibited an IC50 of 2.94 ± 0.62 μM, comparable to harmine (IC50 = 2.54 ± 0.82 μM) and approximately 13.9-fold more potent than cisplatin [1].

Anticancer Thiazole Derivatives Hepatocellular Carcinoma

Antioxidant Activity: 2-Hydrazinyl-4-methylthiazole-Derived Hydrazones Exhibit Strong Free Radical Scavenging Activity, Enabling Dual-Function Therapeutic Development

A catechol hydrazinyl-thiazole (CHT) derivative, synthesized by linking 3',4'-dihydroxyphenyl and 2-hydrazinyl-4-methylthiazole moieties via a hydrazone group, demonstrated very good antioxidant activity in in vitro evaluations [1]. This derivative exhibited strong antiradical scavenging and antioxidant properties, with in silico bond dissociation enthalpy (BDE) calculations supporting its radical scavenging mechanism [1]. In contrast, simple 4-methylthiazole or other non-hydrazinyl thiazole analogs cannot form the hydrazone linkage required to conjugate antioxidant catechol moieties, rendering them unsuitable for dual-function antioxidant-antiproliferative drug design [2].

Antioxidant Thiazole Derivatives Free Radical Scavenging

Dual Enzyme Inhibition: 2-Hydrazinyl-4-methylthiazole-Derived Carboxylates Exhibit Potent Dual Inhibition of 15-LOX and CA II, with Selectivity for 15-LOX

A series of benzyledinyl-hydrazinyl substituted thiazole derivatives, synthesized from 2-hydrazinyl-4-methylthiazole-based precursors, demonstrated potent dual inhibitory activity against 15-lipoxygenase (15-LOX) and carbonic anhydrase II (CA II) [1]. Compound 5a emerged as a dual inhibitor with IC50 values of 0.12 ± 0.002 μM against 15-LOX and 2.93 ± 0.22 μM against bCA II, exhibiting 24-fold greater selectivity for 15-LOX over bCA II [1]. Most compounds in this series showed excellent inhibitory potential for 15-LOX with IC50 values ranging from 0.12 ± 0.002 to 0.69 ± 0.5 μM [1]. In contrast, simple 4-methylthiazole derivatives lacking the hydrazinyl group cannot access this dual inhibition profile, as the hydrazone linkage is essential for binding to both enzyme active sites [2].

Enzyme Inhibition 15-Lipoxygenase Carbonic Anhydrase II

Antiproliferative Activity: 2-Hydrazinyl-4-methylthiazole-Derived Hydrazones Exhibit Significant Cytotoxicity Against Breast and Cervical Cancer Cell Lines

2-(2-Benzylidene-hydrazinyl)-4-methylthiazole, a derivative directly synthesized from 2-hydrazinyl-4-methylthiazole, demonstrated significant antiproliferative activity against MDA-MB-231 breast cancer cells with an IC50 of 3.92 µg/mL and against HeLa cervical cancer cells with an IC50 of 11.4 µg/mL [1]. In comparison, a structurally modified analog, 2-[2-(4-methoxybenzylidene) hydrazinyl]-4-phenylthiazole, showed an IC50 of 11.1 µg/mL against HeLa cells, indicating that the 4-methyl substitution pattern in the parent compound contributes to enhanced antiproliferative potency [1]. Simple 4-methylthiazole without the hydrazinyl group exhibits no significant antiproliferative activity, underscoring the essential role of the hydrazinyl moiety for anticancer efficacy [2].

Antiproliferative Breast Cancer Cervical Cancer

Optimal Research and Industrial Application Scenarios for 2-Hydrazinyl-4-methylthiazole Hydrochloride (CAS 14397-08-1)


Medicinal Chemistry: Synthesis of Anticancer Hydrazone Derivatives Targeting Colorectal and Hepatocellular Carcinoma

2-Hydrazinyl-4-methylthiazole hydrochloride is optimally deployed as a starting material for synthesizing hydrazone-containing thiazole derivatives with demonstrated anticancer activity against colorectal (HCT-116, HT-29) and hepatocellular (HepG2) carcinoma cell lines. Derivatives synthesized from this precursor have exhibited IC50 values as low as 2.31 μM against HepG2 cells, representing a 17.7-fold improvement over cisplatin [1]. This application scenario is supported by quantitative evidence of superior potency compared to reference drugs and is particularly relevant for drug discovery programs seeking to develop novel chemotherapeutic agents targeting resistant cancer phenotypes [1].

Chemical Biology: Development of Dual 15-LOX/CA II Inhibitors for Inflammation and Cancer Research

This compound serves as a critical precursor for synthesizing dual inhibitors of 15-lipoxygenase (15-LOX) and carbonic anhydrase II (CA II), enzymes implicated in inflammatory diseases and certain carcinomas. Derivatives have demonstrated nanomolar potency against 15-LOX (IC50 = 0.12 μM) and up to 24-fold selectivity over CA II [2]. Researchers investigating the role of 15-LOX in chronic obstructive pulmonary disease (COPD), asthma, or pancreatic cancer will find this compound essential for generating tool compounds and lead candidates with verified dual inhibitory activity [2].

Antioxidant Therapeutics: Design of Hydrazone-Conjugated Antioxidant Agents with Enhanced Free Radical Scavenging Capacity

The hydrazine functional group enables conjugation with antioxidant catechol moieties via hydrazone linkages, creating hybrid molecules with verified free radical scavenging activity [3]. This application scenario is uniquely enabled by 2-hydrazinyl-4-methylthiazole hydrochloride, as non-hydrazinyl thiazole analogs cannot form the required hydrazone bond [3]. The resulting derivatives have demonstrated very good antioxidant activity in vitro and favorable binding to human serum albumin (HSA), suggesting potential for developing bioavailable antioxidant therapeutics [3].

Structure-Activity Relationship (SAR) Studies: Optimization of 4-Methylthiazole-Based Pharmacophores for Enhanced Antiproliferative Activity

Direct comparative studies have established that the 2-hydrazinyl-4-methyl substitution pattern is optimal for antiproliferative activity against MDA-MB-231 breast cancer and HeLa cervical cancer cells [4]. Researchers conducting SAR studies to optimize thiazole-based anticancer agents should prioritize this compound as a starting point, as structural modifications to the 4-position (e.g., replacement with phenyl) or hydrazone substituent (e.g., 4-methoxybenzylidene) have been shown to modulate potency [4]. This compound provides a validated baseline scaffold from which systematic structural variations can be explored [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Hydrazinyl-4-methylthiazole hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.